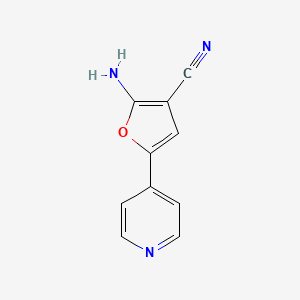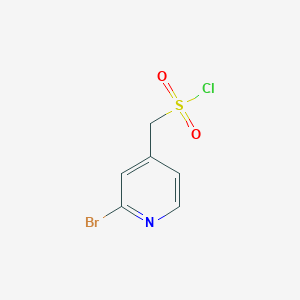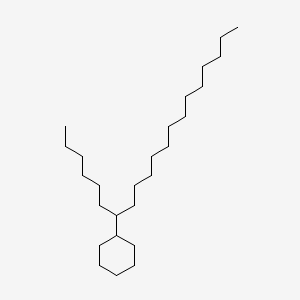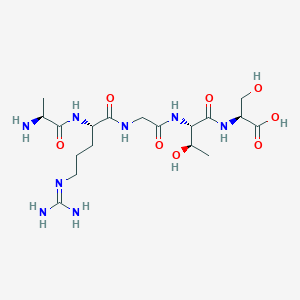
N'-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-2,2,3,3,4,4,4-heptafluorobutanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-2,2,3,3,4,4,4-heptafluorobutanehydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dihydroisoquinoline core, multiple methoxy groups, and a heptafluorobutanehydrazide moiety. The presence of fluorine atoms in the structure enhances its chemical stability and reactivity, making it a valuable compound for research and industrial applications.
準備方法
The synthesis of N’-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-2,2,3,3,4,4,4-heptafluorobutanehydrazide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the dihydroisoquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydroisoquinoline ring.
Introduction of methoxy groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the heptafluorobutanehydrazide moiety: This step involves the reaction of the dihydroisoquinoline intermediate with heptafluorobutanehydrazide under controlled conditions to form the final compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
N’-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-2,2,3,3,4,4,4-heptafluorobutanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N’-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-2,2,3,3,4,4,4-heptafluorobutanehydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a neuroprotective agent and its ability to modulate specific molecular targets.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N’-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-2,2,3,3,4,4,4-heptafluorobutanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. For example, it may act as an inhibitor of certain enzymes involved in neurodegenerative diseases, thereby providing neuroprotective effects.
類似化合物との比較
N’-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-2,2,3,3,4,4,4-heptafluorobutanehydrazide can be compared with other similar compounds, such as:
N’-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-2,2,3,3,4,4,4-heptafluorobutaneamide: This compound has a similar structure but with an amide group instead of a hydrazide group.
N’-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-2,2,3,3,4,4,4-heptafluorobutanesulfonamide: This compound contains a sulfonamide group, which may alter its chemical and biological properties.
The uniqueness of N’-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-2,2,3,3,4,4,4-heptafluorobutanehydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
304435-61-8 |
|---|---|
分子式 |
C17H18F7N3O3 |
分子量 |
445.33 g/mol |
IUPAC名 |
N'-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)-2,2,3,3,4,4,4-heptafluorobutanehydrazide |
InChI |
InChI=1S/C17H18F7N3O3/c1-14(2)7-8-5-10(29-3)11(30-4)6-9(8)12(25-14)26-27-13(28)15(18,19)16(20,21)17(22,23)24/h5-6H,7H2,1-4H3,(H,25,26)(H,27,28) |
InChIキー |
AFOVRKBVJMNTSC-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)NNC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14170344.png)



![(E)-1-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-en-1-one](/img/structure/B14170367.png)


![3-Oxa-8-azatricyclo[4.2.1.0~2,4~]nonane](/img/structure/B14170379.png)
![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-{1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)acetamide](/img/structure/B14170384.png)



![5-((3'-(6-Fluoroindolin-1-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide](/img/structure/B14170421.png)

